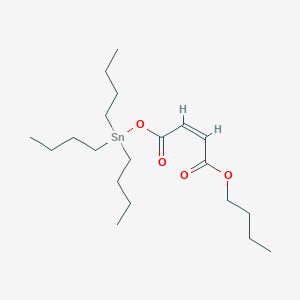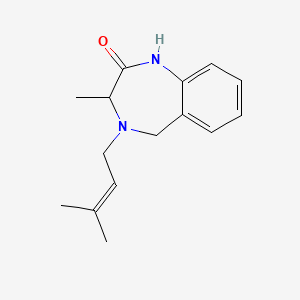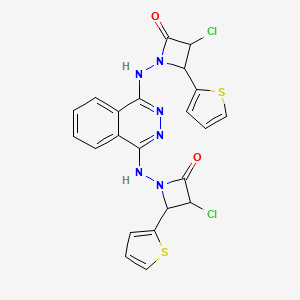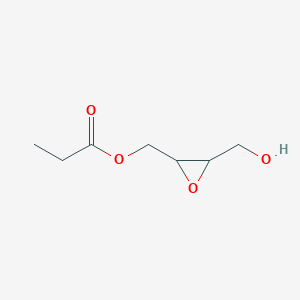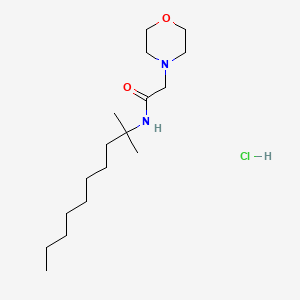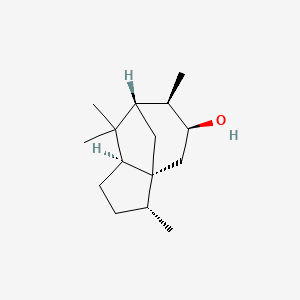
5-Neocedranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Neocedranol: is a sesquiterpenoid alcohol with the molecular formula C15H26O It is a naturally occurring compound found in essential oils of certain plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Neocedranol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction of essential oils from plants known to contain the compound. This is followed by purification processes such as distillation and chromatography to isolate this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 5-Neocedranol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Neocedranol is used as a starting material for the synthesis of other complex organic compounds. Its unique structure makes it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its potential role in treating certain diseases.
Industry: this compound is used in the fragrance industry due to its pleasant aroma. It is also used in the formulation of certain cosmetic products.
Mecanismo De Acción
The mechanism of action of 5-Neocedranol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may influence various biochemical processes in cells.
Comparación Con Compuestos Similares
- Cedranol
- 5-Isocedranol
- Neocedranol
Comparison: 5-Neocedranol is unique due to its specific structural configuration, which distinguishes it from other similar compounds. Its unique structure contributes to its distinct chemical properties and potential applications. Compared to other sesquiterpenoid alcohols, this compound may exhibit different reactivity and biological activity, making it a compound of interest in various research fields.
Propiedades
Número CAS |
13567-44-7 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1R,2R,5S,7S,8R,9S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-ol |
InChI |
InChI=1S/C15H26O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-13,16H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,15-/m1/s1 |
Clave InChI |
AEJKOZRRMKOBQS-ITTXBHIMSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@H]([C@H](C3)O)C |
SMILES canónico |
CC1CCC2C13CC(C2(C)C)C(C(C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


